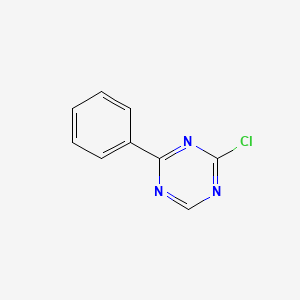
2-Chloro-4-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-phenyl-1,3,5-triazine is an organic compound with the molecular formula C9H6ClN3. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a phenyl group attached to the triazine ring, making it a versatile intermediate in organic synthesis .
作用機序
Target of Action
1,3,5-triazines, a class of compounds to which 2-chloro-4-phenyl-1,3,5-triazine belongs, are known for their wide range of biological activities . For instance, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This interaction leads to changes in the target molecules, which can result in various biological effects.
Biochemical Pathways
Some 1,3,5-triazines are known to inhibit various biochemical processes, including photosynthesis and glycogenesis .
Pharmacokinetics
Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Some 1,3,5-triazines have been found to have significant antitumor activity in human cancer and murine leukemia cell lines .
Action Environment
It’s known that the degradation of some triazine herbicides is favored in surface soil where higher microbial abundance and activity are present .
生化学分析
Biochemical Properties
Triazines are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some triazine compounds have been shown to have significant effects on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazine compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazine compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some triazine compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Triazine compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Triazine compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Some triazine compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1,3,5-triazine can be achieved through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the reaction of benzonitrile with dicyandiamide to form benzoguanamine, which can then be chlorinated to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase reactions are some of the advanced techniques employed to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
2-Chloro-4-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with suitable reagents.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with amines can yield substituted triazines, while reactions with alcohols can produce alkoxy-substituted triazines .
科学的研究の応用
2-Chloro-4-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
2-Amino-4-chloro-6-phenyl-1,3,5-triazine: Known for its applications in medicinal chemistry.
Uniqueness
2-Chloro-4-phenyl-1,3,5-triazine stands out due to its unique combination of a chloro and phenyl group on the triazine ring, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution and form stable complexes makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2-chloro-4-phenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDYXUKNMGWCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
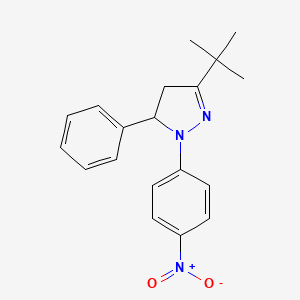

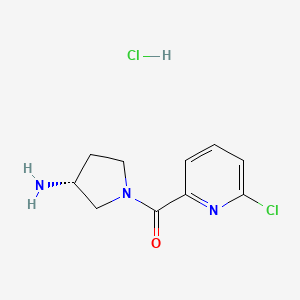
![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)
![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)
![12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)
![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)
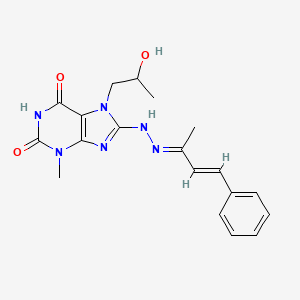
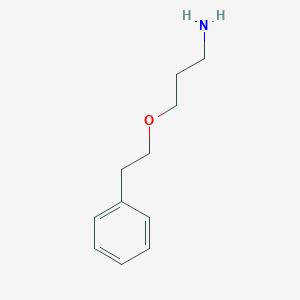
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2436607.png)
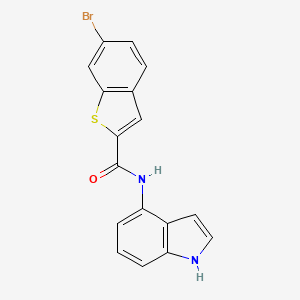

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)

